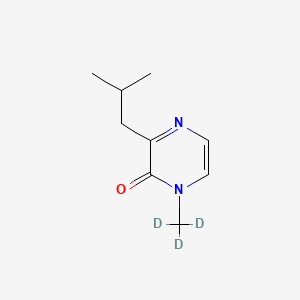
3-Isobutyl-1-methyl-d3-2-pyrazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutyl-1-methyl-d3-2-pyrazinone is a deuterium-labeled compound with the molecular formula C9H11D3N2O and a molecular weight of 169.24 g/mol. This compound is a stable isotope-labeled version of 3-Isobutyl-1-methyl-2-pyrazinone, which is used in various scientific research applications, including metabolic studies and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-1-methyl-d3-2-pyrazinone involves the incorporation of deuterium atoms into the parent compound, 3-Isobutyl-1-methyl-2-pyrazinone. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: The use of deuterated reagents in the synthesis of the parent compound can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in large batches to meet the demand for the compound.
Quality Control: Implementing strict quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-1-methyl-d3-2-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt) for catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce reduced forms of the compound with different functional groups.
Substitution: May result in the formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Isobutyl-1-methyl-d3-2-pyrazinone has a wide range of scientific research applications, including:
Metabolic Research: Used as a stable isotope-labeled compound to study metabolic pathways in vivo.
Environmental Analysis: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: Used as a chemical reference for identification, qualitative and quantitative analysis, and detection of small molecules.
Mechanism of Action
The mechanism of action of 3-Isobutyl-1-methyl-d3-2-pyrazinone involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on biological systems. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Isobutyl-1-methyl-2-pyrazinone: The non-deuterated parent compound.
3-Isobutyl-1-methyl-2-pyrazinone-d2: A similar deuterium-labeled compound with two deuterium atoms.
3-Isobutyl-1-methyl-2-pyrazinone-d4: A similar deuterium-labeled compound with four deuterium atoms.
Uniqueness
3-Isobutyl-1-methyl-d3-2-pyrazinone is unique due to its specific deuterium labeling, which provides distinct advantages in metabolic studies and environmental analysis. The presence of three deuterium atoms allows for precise tracing and quantification in various research applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
169.24 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1-(trideuteriomethyl)pyrazin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12)11(3)5-4-10-8/h4-5,7H,6H2,1-3H3/i3D3 |
InChI Key |
TZUVQXWVTMFJMV-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CN=C(C1=O)CC(C)C |
Canonical SMILES |
CC(C)CC1=NC=CN(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


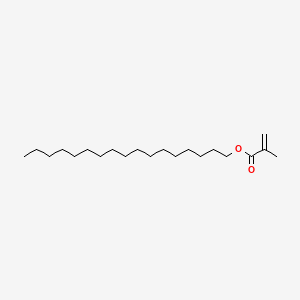
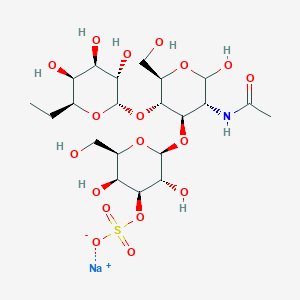
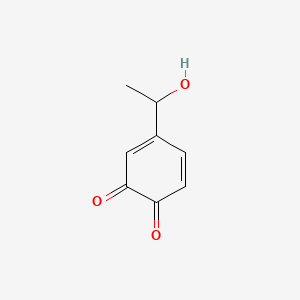
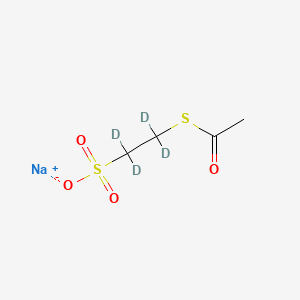
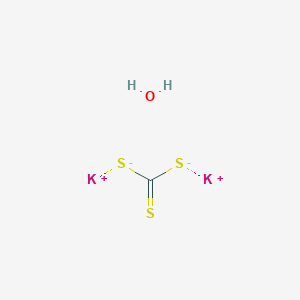
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)

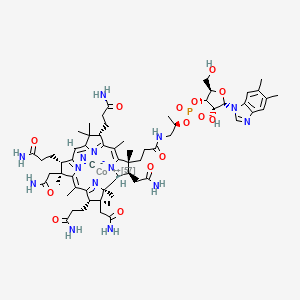
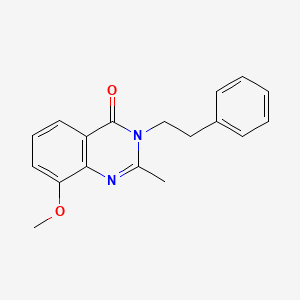
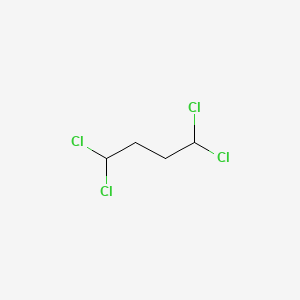
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)

![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)
